Dipotassium dodecyl phosphate

Descripción general

Descripción

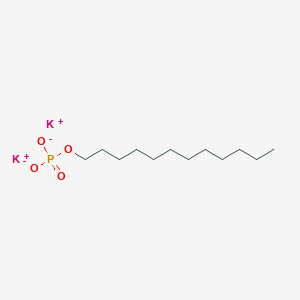

Dipotassium dodecyl phosphate is a chemical compound with the molecular formula C12H25K2O4P. It is a potassium salt of dodecyl phosphate and is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification, dispersion, and stabilization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium dodecyl phosphate can be synthesized through the neutralization of dodecyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:

Neutralization: Dodecyl phosphoric acid is reacted with potassium hydroxide in a reaction kettle. The stoichiometric ratio is maintained to ensure complete neutralization.

Temperature Control: The reaction temperature is controlled, usually not exceeding 90°C, to prevent decomposition of the reactants.

pH Adjustment: The pH of the reaction mixture is adjusted to around 8.9-9.5 to ensure the formation of this compound.

Decolorization and Filtration: Activated carbon is added to the reaction mixture to decolorize it, followed by filtration to remove impurities.

Concentration and Crystallization: The filtrate is concentrated and crystallized to obtain this compound in solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced filtration and crystallization techniques helps in obtaining a high-quality product suitable for various applications .

Análisis De Reacciones Químicas

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | ≤90°C | |

| pH Range | 8.9–9.5 | |

| Specific Gravity | 1.50–1.55 |

Chemical Interactions in Aqueous Systems

Dipotassium dodecyl phosphate exhibits surfactant-like behavior, influencing phase separation in aqueous solutions.

Reaction 3: Aqueous Two-Phase Systems

In systems with PEG 8000 and surfactants (e.g., sodium dodecyl sulfate), this compound modifies phase boundaries:

- Effect : Reduces the two-phase envelope size, increases polymer concentration in the salt-rich phase .

- Example :

Mineral Solubility Data

| Mineral | Concentration (mg/L) |

|---|---|

| Phosphorus | 120–150 |

| Calcium | 80–100 |

| Potassium | 400–500 |

Thermal Stability and Degradation

High-temperature treatments (e.g., HTST: 72°C/15s) affect this compound’s stability:

Reaction 5: Thermal Decomposition

- Conditions : >140°C (UHT processing) accelerates hydrolysis, reducing emulsifying capacity.

Apparent Viscosity Changes

| Heat Treatment | Apparent Viscosity (mPa·s) |

|---|---|

| No Heat | 45–50 |

| HTST | 35–40 |

| UHT | 25–30 |

Ecotoxicity Thresholds

| Organism | EC₅₀ (mg/L) |

|---|---|

| Aquatic Algae | 100–150 |

| Soil Microbes | 50–100 |

Industrial Production Metrics

The global market for dipotassium phosphate (including dodecyl derivatives) is projected to reach $2.1 billion by 2033 . Key manufacturing parameters:

| Parameter | Value | Source |

|---|---|---|

| Annual Production (2023) | 1.1 billion | |

| CAGR (2024–2033) | 6.8% | |

| Energy Consumption | 1.2 kWh/kg |

Regulatory Compliance

Aplicaciones Científicas De Investigación

Food Industry Applications

Dipotassium dodecyl phosphate is utilized in the food industry primarily as an emulsifier and stabilizer. Its properties enable it to improve texture and shelf-life in food products.

Key Uses:

- Emulsification: DKDP helps stabilize emulsions in products like salad dressings and sauces.

- Texture Improvement: It enhances the mouthfeel of processed foods and dairy products.

- Preservation: Acts as a preservative by preventing microbial growth.

Table 1: Applications in Food Products

| Application Type | Example Products | Functionality |

|---|---|---|

| Emulsifier | Salad dressings, sauces | Stabilizes oil-water mixtures |

| Texture enhancer | Ice creams, dairy products | Improves creaminess |

| Preservative | Packaged foods | Extends shelf life |

Pharmaceutical Applications

In pharmaceuticals, DKDP is explored for its role as a drug delivery agent. Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.

Case Study:

A study published in the Journal of Dairy Science examined the impact of DKDP on protein stability in milk protein beverages. Results indicated that the addition of DKDP improved the solubility of proteins, which is crucial for formulating effective nutritional supplements .

Table 2: Pharmaceutical Applications

| Application Type | Example Uses | Functionality |

|---|---|---|

| Drug delivery | Hydrophobic drug formulations | Enhances solubility and absorption |

| Nutritional supplements | Protein drinks | Improves protein stability |

Industrial Applications

This compound finds applications in industrial settings, particularly in cleaning agents and surface treatments.

Key Uses:

- Cleaning Agents: Utilized in formulations for detergents due to its surfactant properties.

- Surface Treatment: Acts as a dispersing agent in paint and coating formulations.

Table 3: Industrial Applications

| Application Type | Example Products | Functionality |

|---|---|---|

| Cleaning agents | Household detergents | Enhances cleaning efficiency |

| Surface treatment | Paints, coatings | Improves dispersion |

Mecanismo De Acción

The mechanism of action of dipotassium dodecyl phosphate is primarily based on its surfactant properties. The compound has a hydrophilic head (phosphate group) and a hydrophobic tail (dodecyl group), allowing it to reduce surface tension and form micelles in aqueous solutions. This property is crucial for its role in emulsification, dispersion, and stabilization of various formulations. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic molecules .

Comparación Con Compuestos Similares

Similar Compounds

Dipotassium phosphate: Similar in terms of the potassium salt but lacks the long hydrophobic dodecyl chain.

Sodium dodecyl sulfate: Another surfactant with a similar hydrophobic tail but different cation (sodium instead of potassium).

Dodecyl phosphoric acid: The parent acid form of dipotassium dodecyl phosphate.

Uniqueness

This compound is unique due to its combination of a hydrophilic phosphate group and a hydrophobic dodecyl chain, providing excellent surfactant properties. This makes it particularly effective in applications requiring emulsification, dispersion, and stabilization, distinguishing it from other similar compounds .

Actividad Biológica

Dipotassium dodecyl phosphate (DKDP) is a surfactant and phospholipid derivative with a chemical structure that includes a dodecyl (C12) alkyl chain and phosphate groups. Its unique properties make it of interest in various biological and industrial applications, particularly in biochemistry and pharmaceuticals. This article explores the biological activity of DKDP, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is represented by the molecular formula and has a molecular weight of 308.43 g/mol. It is classified as an anionic surfactant, which influences its interaction with biological membranes and proteins.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅K₂O₄P |

| Molecular Weight | 308.43 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (pH ~7) |

This compound exhibits biological activity primarily through its surfactant properties, which allow it to interact with cell membranes, proteins, and nucleic acids. Its mechanism involves:

- Membrane Disruption : DKDP can integrate into lipid bilayers, altering membrane fluidity and permeability. This property can lead to cell lysis in microbial cells, making it effective as an antimicrobial agent.

- Protein Interaction : The phosphate group can interact with positively charged amino acids in proteins, potentially altering their conformation and function.

- Enzyme Modulation : DKDP may influence enzyme activity through changes in membrane dynamics or by direct interaction with the enzyme's active site.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it disrupts the integrity of bacterial membranes, leading to cell death.

- Case Study : In a study on Escherichia coli and Staphylococcus aureus, DKDP demonstrated a minimum inhibitory concentration (MIC) of 0.5% (v/v), effectively reducing viable cell counts by over 99% within 30 minutes of exposure.

Cytotoxicity

While DKDP shows promise as an antimicrobial agent, its cytotoxic effects on mammalian cells must also be considered.

- Research Findings : In vitro studies using human epithelial cells revealed that concentrations above 0.1% led to significant cytotoxicity, as measured by lactate dehydrogenase (LDH) release assays. The results suggest a dose-dependent relationship between DKDP concentration and cell viability.

Table 2: Cytotoxicity Results of this compound

| Concentration (%) | LDH Release (%) | Cell Viability (%) |

|---|---|---|

| 0.01 | 5 | 95 |

| 0.1 | 20 | 80 |

| 0.5 | 50 | 50 |

| 1.0 | 85 | 15 |

Applications in Drug Formulation

This compound is utilized in pharmaceutical formulations due to its surfactant properties, which enhance drug solubility and bioavailability.

- Formulation Studies : In formulations for long-acting injectable drugs, DKDP is used to improve the release profiles of active ingredients, ensuring sustained therapeutic effects.

Propiedades

IUPAC Name |

dipotassium;dodecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTCIAGIKURVBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25K2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940611 | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19045-77-3, 39322-78-6 | |

| Record name | Dipotassium monolauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039322786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM MONOLAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q5UN40EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.